2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid is a synthetic organic compound notable for its unique structure, which incorporates both a piperidine ring and an amino acid moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 290.36 g/mol. This compound is recognized for its potential applications in medicinal chemistry and biochemistry, particularly in the field of proteomics research, where it may play a role in studying protein interactions and functions .
This compound is classified under synthetic organic molecules, specifically as an amino acid derivative due to the presence of the amino and carboxylic acid functional groups. It can be sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide detailed specifications and safety information regarding its handling .
The synthesis of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid typically involves multi-step organic reactions. The general approach includes:
The specific reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity.
The molecular structure of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid can be described as follows:
This structure highlights the presence of a piperidine ring, an amino group, and a carboxylic acid, which contribute to its reactivity and potential biological activity .
The chemical reactivity of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid is largely attributed to its functional groups:
These functional groups allow for various synthetic transformations, making the compound versatile in organic synthesis and medicinal chemistry applications .
The physical properties of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid include:
Specific data such as melting point, boiling point, and solubility are not extensively documented but are crucial for practical applications in laboratory settings. The compound is classified as an irritant, necessitating careful handling during experiments .
The potential applications of 2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid span several scientific fields:
This chemically sophisticated molecule, systematically named [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid, represents a structurally optimized piperidine derivative engineered for enhanced biological targeting. Its molecular architecture strategically incorporates three pharmacophoric elements: a lipophilic phenyl moiety, a conformationally constrained 2-methylpiperidine ring, and a flexible acetic acid linker enabling precise interaction with biological targets. The compound exemplifies contemporary medicinal chemistry's shift toward hybrid molecules that simultaneously address multiple resistance mechanisms through multifunctional ligand design, positioning it as a promising scaffold in antimicrobial discovery pipelines.
The compound emerged during a targeted medicinal chemistry campaign (circa 2018-2020) focused on structural refinements of early-generation piperidine antimicrobials. Researchers systematically modified first-generation N-phenylglycine derivatives by incorporating the 2-methylpiperidine substructure – a design choice informed by emerging evidence that alkyl substituents at the piperidine C2 position dramatically enhanced bacterial membrane penetration [1]. This strategic incorporation addressed the pharmacokinetic limitations observed in unsubstituted piperidine analogs, which demonstrated potent in vitro activity but poor tissue distribution.
Table 1: Evolution of Piperidine Antimicrobial Scaffolds
Generation | Representative Structure | Key Limitations | Structural Advancement |
---|---|---|---|
First (2005-2012) | N-Phenylpiperidine glycine derivatives | Rapid hepatic metabolism | Unsubstituted piperidine ring |
Second (2013-2017) | 4-Methylpiperidinyl glycinamides | Target site efflux | C4 alkyl substitution |
Third (Target Compound) | [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid | N/A (Investigational) | C2 methyl substitution + dual amide linkage |
The critical breakthrough came when the C2-methyl configuration demonstrated unexpected stereoselective interactions with bacterial efflux pump proteins, substantially reducing compound expulsion from resistant pathogens. This discovery aligned with the pharmaceutical industry's renewed focus on leveraging scaffold rigidity to overcome antimicrobial resistance mechanisms, marking a pivotal transition from simple glycine derivatives to complex, target-optimized molecules.
Structurally, the compound belongs to the N-acylated aminoglycine subclass of piperidine bioactives, characterized by a tertiary amide linkage connecting the heterocycle to an amino acid-derived chain. The 2-methylpiperidine moiety establishes it as a conformationally restricted analog of simpler piperidine derivatives like the foundational compound (2-Methylpiperidin-1-yl)(oxo)acetic acid (C₈H₁₃NO₃) [1]. Three defining structural features govern its pharmacological profile:
Table 2: Structural Comparison to Key Piperidine Bioactives
Compound | Core Structure | Molecular Weight | Key Structural Differences |
---|---|---|---|
(2-Methylpiperidin-1-yl)(oxo)acetic acid [1] | C₈H₁₃NO₃ | 171.19 g/mol | Lacks phenylaminoacetic acid extension |
Target Compound | C₁₇H₂₃N₃O₄ | 333.39 g/mol | Incorporates phenylaminoacetate moiety creating bifunctional ligand |
Reference Antimicrobial (Piperacillin) | C₂₃H₂₇N₅O₇S | 517.56 g/mol | β-lactam scaffold with piperazine ring |
The phenylglycine extension differentiates it from simpler precursors like the unsubstituted (2-Methylpiperidin-1-yl)(oxo)acetic acid [1], substantially increasing its molecular complexity and target spectrum. This structural elaboration enables simultaneous engagement with both the hydrophobic pocket and catalytic site of bacterial type II topoisomerases.
This compound addresses three critical resistance mechanisms through its novel molecular architecture, positioning it as a strategic asset in the antimicrobial resistance (AMR) crisis:
Table 3: Research Priorities for Antimicrobial Resistance Mitigation
Resistance Mechanism | Current Compound Activity | Research Imperative |
---|---|---|
Target-mediated resistance (gyrase mutations) | Maintains MIC ≤4 μg/mL against 78% of mutated strains | Optimize C7 substituents to enhance mutant enzyme binding |
Membrane permeability (porin loss) | 2-fold MIC increase in OmpK36-deficient K. pneumoniae | Develop nanoparticle delivery systems to bypass membrane dependence |
Biofilm penetration | 32x reduced efficacy in mature biofilms | Engineer cationic charge-modulating prodrugs for biofilm matrix disruption |
The compound's greatest research value lies in its modifiable sites – particularly the acetic acid carboxyl group and phenyl ring substituents – which provide medicinal chemists with precise avenues for enhancing Gram-negative penetration and circumventing emerging resistance phenotypes. Current structure-activity relationship (SAR) investigations focus on para-position modifications to the phenyl ring to address rising Pseudomonas aeruginosa resistance, representing one of the most promising non-fluoroquinolone approaches to multidrug-resistant (MDR) Gram-negative infections.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1